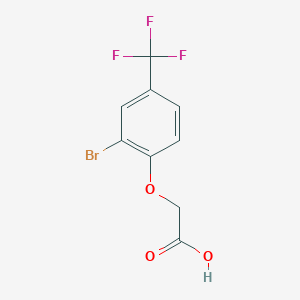![molecular formula C18H12F4N2O2 B2436988 (Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-[4-(trifluoromethyl)phenyl]-2-propenamide CAS No. 866151-40-8](/img/structure/B2436988.png)
(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-[4-(trifluoromethyl)phenyl]-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a cyano group (-CN), a fluoro group (-F), a hydroxy group (-OH), and an amide group (-CONH2). It also contains a phenyl group, which is a ring of six carbon atoms, attached to various substituents .
Chemical Reactions Analysis
The compound contains several reactive functional groups. The cyano group can undergo addition reactions, the amide group can participate in condensation reactions, and the hydroxy group can undergo substitution reactions .科学的研究の応用
Anthelmintic Agents
- Sjogren et al. (1991) reported that α-cyano-β-hydroxypropenamides showed effective anthelmintic activity, particularly against nematodes in mice and certain parasites in sheep. One compound demonstrated a notable reduction in the hematophagous nematode Haemonchus contortus following a single dose. These findings suggest potential applications in veterinary parasitology (Sjogren et al., 1991).
Optical and Mechanical Properties
- Qing‐bao Song et al. (2015) synthesized similar derivatives and studied their optical properties. These compounds displayed distinct optical properties due to their unique stacking modes, which could have implications in materials science (Qing‐bao Song et al., 2015).
Inhibition of Dihydroorotate Dehydrogenase
- Knecht and Löffler (1998) found that certain isoxazol and cinchoninic acid derivatives, including those similar to the compound , significantly inhibit dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine synthesis. This has potential implications in immunosuppression and antirheumatic drug development (Knecht & Löffler, 1998).
Thermodynamic Properties
- Sobechko et al. (2017) researched the thermodynamic properties of similar compounds. They analyzed their solubility and enthalpies in various solvents, contributing to understanding these compounds' behavior in different mediums (Sobechko et al., 2017).
Novel Copolymers and Prodrugs
- Studies by Kharas et al. (2015) and Patterson et al. (1992) explored the synthesis of novel copolymers and prodrugs related to this compound. These studies have implications in materials science and drug development (Kharas et al., 2015), (Patterson et al., 1992).
Inhibition of Adenosine Monophosphate Synthesis
- A study by Curnock et al. (2001) on HR325, a similar compound, revealed its ability to inhibit adenosine 3',5'-cyclic monophosphate synthesis in Jurkat cells. Such findings are significant in the context of immunomodulation and antiproliferative properties (Curnock et al., 2001).
Androgen Receptor Modulation
- Jones et al. (2009) studied the effects of a structurally related compound, S-23, as a selective androgen receptor modulator. It showed potential in hormonal male contraception and affected bone mineral density, lean mass, and fat mass (Jones et al., 2009).
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. If it has unique physical or chemical properties, it could be studied for potential uses in materials science or chemistry .
特性
IUPAC Name |
(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O2/c1-10-2-7-14(19)15(8-10)24-17(26)13(9-23)16(25)11-3-5-12(6-4-11)18(20,21)22/h2-8,25H,1H3,(H,24,26)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSSBUEITVRLC-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(=C(C2=CC=C(C=C2)C(F)(F)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)NC(=O)/C(=C(/C2=CC=C(C=C2)C(F)(F)F)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

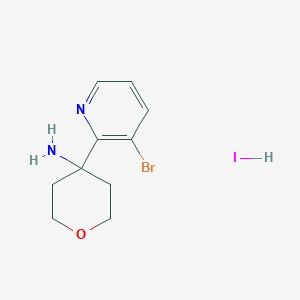
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)
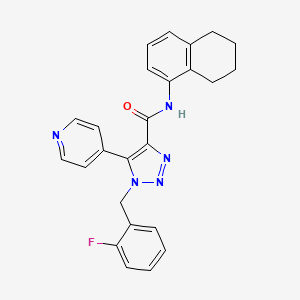
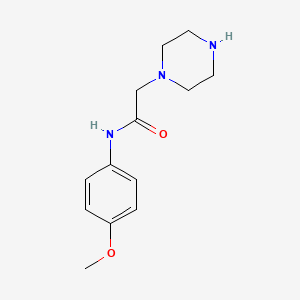
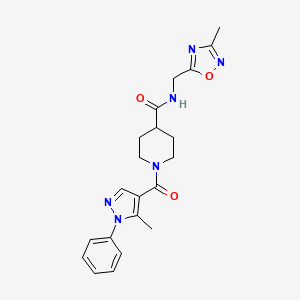

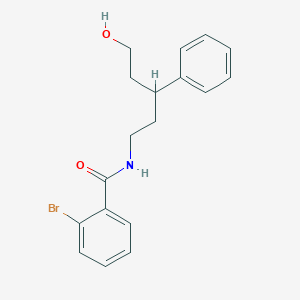
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide](/img/structure/B2436914.png)
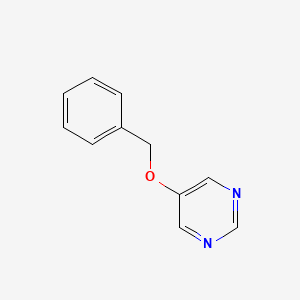
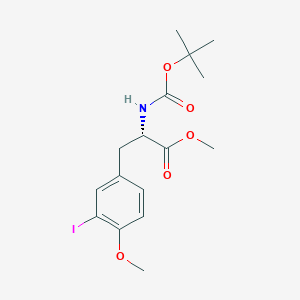
![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2436921.png)
